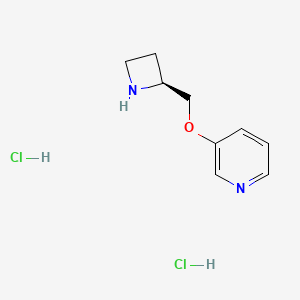

A 85380 dihydrochlorure

Vue d'ensemble

Description

. Ce composé est largement utilisé dans la recherche scientifique en raison de son action puissante et sélective sur ces récepteurs.

Applications De Recherche Scientifique

A 85380 dihydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .

Mode of Action

A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .

Biochemical Pathways

The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .

Pharmacokinetics

It is known that the compound is soluble in water and dmso .

Result of Action

The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Action Environment

The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

Analyse Biochimique

Biochemical Properties

A 85380 dihydrochloride has been shown to stimulate cation efflux in K177 cells expressing α4β2 . This suggests that it interacts with the α4β2 nicotinic acetylcholine receptor, leading to changes in ion transport across the cell membrane .

Cellular Effects

In cellular studies, A 85380 dihydrochloride has been shown to increase the influx of extracellular Ca+2 in rat cortical neurons . This suggests that it can influence cell function by modulating calcium signaling pathways .

Molecular Mechanism

The molecular mechanism of A 85380 dihydrochloride involves its binding to the α4β2 nicotinic acetylcholine receptor . This binding stimulates cation efflux in cells expressing this receptor, which can lead to changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of A 85380 dihydrochloride have been shown to increase swim distance when administered 15 min prior to test

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydrochlorure de A 85380 implique la réaction de la 3-hydroxypyridine avec le (S)-2-azétidine méthanol dans des conditions spécifiques pour former le produit désiré . La réaction nécessite généralement une base telle que l'hydrure de sodium et un solvant approprié comme le diméthylformamide (DMF). Le produit est ensuite purifié et converti en sa forme de sel de dihydrochlorure.

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du dihydrochlorure de A 85380 ne soient pas largement documentées, l'approche générale implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de A 85380 subit principalement des réactions de substitution en raison de la présence des cycles azétidine et pyridine . Ces réactions peuvent être facilitées par divers réactifs et conditions.

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les halogénoalcanes et les bases telles que l'hydrure de sodium. Des solvants comme le DMF ou l'acétonitrile sont souvent utilisés.

Oxydation et réduction: Bien que moins fréquentes, des réactions d'oxydation et de réduction peuvent être réalisées en utilisant des agents comme le permanganate de potassium ou le borohydrure de sodium, respectivement.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la pyridine substituée.

Applications de la recherche scientifique

Le dihydrochlorure de A 85380 a une large gamme d'applications dans la recherche scientifique :

Chimie: Utilisé comme ligand dans l'étude des récepteurs nicotiniques de l'acétylcholine.

Biologie: Employé dans l'investigation des voies de signalisation neuronale et des fonctions des récepteurs.

Industrie: Utilisé dans le développement d'outils de diagnostic et d'agents d'imagerie pour la recherche neurologique.

Mécanisme d'action

Le dihydrochlorure de A 85380 exerce ses effets en se liant au sous-type α4β2 des nAChRs, qui sont des canaux ioniques contrôlés par des ligands . Lorsqu'il se lie, il stimule l'efflux de cations, conduisant à la dépolarisation neuronale et à la libération ultérieure de neurotransmetteurs . Cette action est hautement sélective, avec des effets minimes sur les autres sous-types de nAChRs .

Comparaison Avec Des Composés Similaires

Composés similaires

Dihydrochlorure de GTS-21: Un autre agoniste sélectif pour les nAChRs, mais avec une sélectivité différente des sous-types de récepteurs.

Chlorhydrate de tubocurarine pentahydraté: Un antagoniste non sélectif des nAChRs utilisé dans différents contextes de recherche.

Nifédipine: Bien que principalement un bloqueur des canaux calciques, il présente certaines interactions avec les nAChRs.

Unicité

Le dihydrochlorure de A 85380 est unique en raison de sa forte affinité et de sa sélectivité pour le sous-type α4β2 des nAChRs . Cela le rend particulièrement précieux dans la recherche axée sur ce sous-type de récepteur spécifique, offrant des informations sur son rôle dans la signalisation neuronale et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVDINKRFDXFP-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)